1-Adamantyl-[4-amino-2-(ethylamino)-1,3-thiazol-5-yl]methanone
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Overview
Description
1-Adamantyl-[4-amino-2-(ethylamino)-1,3-thiazol-5-yl]methanone is a synthetic organic compound that features a unique combination of adamantane and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Adamantyl-[4-amino-2-(ethylamino)-1,3-thiazol-5-yl]methanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone to form the thiazole ring.
Introduction of the Adamantane Group: Coupling the adamantane moiety to the thiazole ring through a nucleophilic substitution reaction.
Amination: Introducing the amino groups through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Adamantyl-[4-amino-2-(ethylamino)-1,3-thiazol-5-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can modify the thiazole ring or the amino groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, such as in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Adamantyl-[4-amino-2-(ethylamino)-1,3-thiazol-5-yl]methanone would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with microbial cell processes.
Comparison with Similar Compounds
Similar Compounds
Adamantane Derivatives: Compounds like amantadine and rimantadine, which are used as antiviral agents.
Thiazole Derivatives: Compounds such as thiamine (vitamin B1) and various thiazole-based drugs.
Uniqueness
1-Adamantyl-[4-amino-2-(ethylamino)-1,3-thiazol-5-yl]methanone is unique due to its combination of adamantane and thiazole moieties, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
340809-14-5 |
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Molecular Formula |
C16H23N3OS |
Molecular Weight |
305.4g/mol |
IUPAC Name |
1-adamantyl-[4-amino-2-(ethylamino)-1,3-thiazol-5-yl]methanone |
InChI |
InChI=1S/C16H23N3OS/c1-2-18-15-19-14(17)12(21-15)13(20)16-6-9-3-10(7-16)5-11(4-9)8-16/h9-11H,2-8,17H2,1H3,(H,18,19) |
InChI Key |
HHDMAKDBPXTCHI-UHFFFAOYSA-N |
SMILES |
CCNC1=NC(=C(S1)C(=O)C23CC4CC(C2)CC(C4)C3)N |
Canonical SMILES |
CCNC1=NC(=C(S1)C(=O)C23CC4CC(C2)CC(C4)C3)N |
solubility |
2 [ug/mL] |
Origin of Product |
United States |
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